TAPI-2
Description
Historical Context of Metalloprotease Inhibition Research
Research into metalloprotease inhibition has evolved significantly since the identification of these enzymes and their diverse roles in biological systems. Early research focused on understanding the fundamental mechanisms of metalloprotease activity and their involvement in processes like connective tissue degradation. The recognition of their implication in diseases such as arthritis, cancer metastasis, and cardiovascular disorders spurred the development of inhibitors as potential therapeutic agents. TAPI-2 emerged within this historical context as a valuable tool for researchers to probe the functions of specific metalloproteases and validate their roles in various cellular and physiological events.
Overview of this compound as a Broad-Spectrum Metalloprotease Inhibitor
This compound is recognized as a broad-spectrum inhibitor targeting multiple families of metalloproteases. Its inhibitory action is primarily attributed to its hydroxamate-based structure, which allows it to chelate the catalytic zinc ion in the active site of these enzymes, thereby blocking their proteolytic activity. sigmaaldrich.comscbt.comscbt.comnih.gov
Matrix metalloproteases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. This compound has been shown to inhibit various MMPs. It is described as a potent MMP inhibitor with selective binding affinity for the enzyme's catalytic domain. scbt.com Research indicates that this compound can inhibit MMPs with IC50 values in the micromolar range. For instance, an IC50 of 20 µM for MMP inhibition has been reported. medchemexpress.comglpbio.com Studies utilizing affinity extraction methods with immobilized this compound have demonstrated high extraction yields for several MMPs, including MMP-1, MMP-7, MMP-8, MMP-10, MMP-12, and MMP-13, indicating its effectiveness as a broad-spectrum MMP inhibitor. acs.org
Tumor Necrosis Factor-alpha-Converting Enzyme (TACE), also known as ADAM17, is a key metalloprotease responsible for shedding pro-TNF-alpha from the cell surface, as well as cleaving other transmembrane proteins. This compound is a known inhibitor of TACE/ADAM17. sigmaaldrich.comtocris.comrndsystems.comabcam.comcaymanchem.comprobechem.com Studies have reported Ki values for TACE inhibition by this compound in the nanomolar range, specifically 0.12 µM. caymanchem.comprobechem.com This inhibition of TACE by this compound has been utilized in research to block the shedding of various cell surface proteins mediated by this enzyme. sigmaaldrich.comabcam.comcaymanchem.com
Beyond TACE (ADAM17), this compound also exhibits inhibitory activity against other members of the A Disintegrin and Metalloproteinase (ADAM) family. medchemexpress.comglpbio.comtocris.comrndsystems.comcaymanchem.comprobechem.commedchemexpress.com Research has provided Ki values for this compound against several ADAMs, including ADAM8 (10 µM), ADAM10 (3 µM), and ADAM12 (100 µM). caymanchem.comprobechem.com This broad inhibition profile against ADAMs makes this compound a valuable tool for investigating the collective and individual roles of these enzymes in various cellular processes, such as protein shedding. caymanchem.com
This compound has also been shown to inhibit Meprin metalloproteases, which are zinc endopeptidases involved in the processing of extracellular matrix proteins and other substrates. portlandpress.com Studies have investigated the inhibitory effects of this compound on both the alpha and beta subunits of human meprin. Research indicates that this compound inhibits human meprin alpha with an IC50 of 1.5 ± 0.27 nM and human meprin beta with an IC50 of 20 ± 10 µM. medchemexpress.comglpbio.commedchemexpress.comdcchemicals.com This demonstrates a notable difference in the sensitivity of the two meprin subunits to this compound, with meprin alpha being significantly more strongly inhibited than meprin beta. medchemexpress.comglpbio.commedchemexpress.comdcchemicals.com
Here is a summary of reported inhibition data for this compound:
| Target Enzyme | Type of Inhibition Constant | Value | Reference(s) |
| MMP (broad) | IC50 | 20 µM | medchemexpress.comglpbio.com |
| TACE/ADAM17 | Ki | 0.12 µM | caymanchem.comprobechem.com |
| ADAM8 | Ki | 10 µM | caymanchem.comprobechem.com |
| ADAM10 | Ki | 3 µM | caymanchem.comprobechem.com |
| ADAM12 | Ki | 100 µM | caymanchem.comprobechem.com |
| Human Meprin Alpha | IC50 | 1.5 ± 0.27 nM | medchemexpress.comglpbio.commedchemexpress.comdcchemicals.com |
| Human Meprin Beta | IC50 | 20 ± 10 µM | medchemexpress.comglpbio.commedchemexpress.comdcchemicals.com |
Note: Some sources provide IC50 values while others provide Ki values. These values may vary depending on the specific assay conditions and substrate used in the research.
This compound as an A Disintegrin and Metalloproteinase (ADAM) Inhibitor
Significance of Metalloprotease Inhibition in Biological Systems
The inhibition of metalloproteases holds significant importance in understanding and modulating a variety of biological processes. Metalloproteases are involved in the proteolytic processing of numerous substrates, including growth factors, cytokines, receptors, and extracellular matrix components. caymanchem.comnih.gov By inhibiting these enzymes, researchers can investigate the functional consequences of preventing substrate cleavage, thereby shedding light on the roles of both the proteases and their substrates in cellular signaling, tissue homeostasis, and disease pathogenesis. For example, inhibiting TACE/ADAM17 with this compound has been shown to block the shedding of various cell surface proteins, impacting downstream signaling events. sigmaaldrich.comabcam.comcaymanchem.com The ability of this compound to inhibit multiple metalloproteases, albeit with varying potency, allows for studies exploring the combined effects of inhibiting several enzymes simultaneously or, when used in conjunction with more selective inhibitors, to delineate the contributions of specific metalloproteases. Research using this compound has contributed to understanding the involvement of metalloproteases in processes ranging from inflammation and immune responses to cancer progression and viral entry. sigmaaldrich.commedchemexpress.comglpbio.commedchemexpress.com
Scope and Objectives of this compound Research
The scope of this compound research in academia is primarily centered on elucidating the functional significance of the metalloproteinases it inhibits, particularly in the context of cellular processes and disease mechanisms. Researchers employ this compound to study the consequences of inhibiting the proteolytic shedding of various cell surface proteins mediated by ADAMs and MMPs. caymanchem.comsigmaaldrich.com
Key objectives in this compound research include:
Investigating Protein Shedding: A major objective is to understand the biological impact of inhibiting the shedding of transmembrane proteins such as TNF-α, transforming growth factor alpha (TGF-α), amphiregulin, β amyloid precursor protein, L-selectin, and the IL-6 receptor alpha subunit. rndsystems.comcaymanchem.comsigmaaldrich.com By blocking the enzymes responsible, researchers can assess the roles of these shed proteins in signaling pathways and cellular communication. caymanchem.com
Defining Metalloproteinase Function: this compound serves as a tool to help define the specific roles of various MMPs and ADAMs in physiological and pathological conditions. scbt.com This includes their involvement in extracellular matrix remodeling, tissue development, wound healing, and cell migration. scbt.com
Exploring Disease Mechanisms: Researchers use this compound to investigate the contribution of metalloproteinase activity to the progression of various diseases. This includes studies on inflammatory conditions, immune responses, and cancer. scbt.commyskinrecipes.com For example, this compound has been used to study the regulation of TNF-α in inflammation and immune responses myskinrecipes.com, and the role of ADAM17 in colorectal cancer stem cells and chemosensitivity medchemexpress.comglpbio.comrndsystems.com. Research has also explored its effect on the shedding of ACE-2 by ADAM17/TACE in the context of hyperoxia nih.gov.
Studying Signaling Pathways: Inhibition of metalloproteinase activity by this compound allows researchers to explore downstream signaling pathways affected by the shedding of cell surface molecules. Studies have investigated its impact on pathways like Notch1 signaling in cancer cells, observing effects on protein levels of NICD and HES-1. medchemexpress.comglpbio.com
Evaluating Therapeutic Potential (in Research Models): While not for clinical use, this compound is used in research models to explore the potential therapeutic implications of inhibiting metalloproteinases. This includes studies on sensitizing cancer cells to chemotherapy in vitro medchemexpress.comglpbio.comrndsystems.com and investigating its effect on viral entry mechanisms in research settings medchemexpress.commedchemexpress.com.
Structure-Activity Relationship Studies: The interaction of this compound with target enzymes, such as the crystal structure of TACE in complex with this compound, provides valuable data for understanding the structural basis of inhibition and guiding the design of new inhibitors in academic research. rcsb.org
Detailed research findings often involve quantifying the extent of enzyme inhibition and the resulting biological effects. Inhibition constants such as IC50 and Ki values are commonly reported to characterize the potency of this compound against specific enzymes.
Illustrative Inhibition Data (Examples from Research):
Based on published research, this compound exhibits varying degrees of inhibitory potency against different metalloproteinases. The following table provides examples of reported inhibition constants:
| Enzyme Target | Inhibition Constant (IC50 or Ki) | Reference |
| MMP (broad spectrum) | IC50 20 μM | medchemexpress.comglpbio.commedchemexpress.com |
| ADAM17/TACE | Ki = 120 nM | rndsystems.com |
| ADAM17/TACE | IC50 0.12 µM | caymanchem.com |
| ADAM10 | Ki = 3 µM | caymanchem.com |
| ADAM8 | Ki = 10 µM | caymanchem.com |
| ADAM12 | Ki = 100 µM | caymanchem.com |
| hmeprin α subunit | IC50 1.5±0.27 nM | medchemexpress.comglpbio.commedchemexpress.com |
| hmeprin β subunit | IC50 20±10 μM | medchemexpress.comglpbio.commedchemexpress.com |
Research also involves analyzing the effects of this compound on cellular phenotypes and protein expression levels. For instance, studies in colorectal cancer cells showed that treatment with 20 μM this compound decreased the protein levels of NICD and HES-1 and significantly reduced the cancer stem cell phenotype by approximately 50%. medchemexpress.comglpbio.com Another study in T4-2 breast cancer cells demonstrated that 20 µM this compound prevented the mobilization of growth factors TGF-α and amphiregulin, leading to a reversion of the malignant cellular phenotype. caymanchem.com
The use of this compound in academic research is a valuable approach for dissecting the complex roles of metalloproteinases in health and disease, contributing to a deeper understanding of fundamental biological processes and identifying potential targets for future investigation.
Properties
IUPAC Name |
N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action and Molecular Interactions of Tapi 2
Inhibitory Modality of TAPI-2 on Metalloproteases
This compound exerts its inhibitory effect through specific molecular interactions within the active site of target metalloproteases.
Hydroxamate-Based Inhibition
A key feature of this compound's structure is the presence of a hydroxamate group. nih.govmedchemexpress.comabcam.comsigmaaldrich.com This functional group is crucial for its inhibitory activity, as it facilitates the chelation of the catalytic zinc ion located in the active site of metalloproteases. scbt.commdpi.comfrontiersin.orgresearchgate.net Hydroxamate-based inhibitors are known to effectively bind to the zinc ion, thereby interfering with the enzyme's catalytic function. frontiersin.orgresearchgate.net
Interaction with Catalytic Domain Zinc Ions
Metalloproteases utilize an active site zinc ion to cleave peptide bonds. nih.gov this compound targets this essential metal ion. The hydroxamate group of this compound forms stable covalent bonds with the zinc ions in the active site, effectively blocking substrate access and inhibiting the enzyme's proteolytic activity. scbt.comresearchgate.netscbt.com This interaction is a primary mechanism by which this compound exerts its broad-spectrum inhibitory effects on metalloproteases. caymanchem.comscbt.com
Substrate Specificity and Selectivity Profiling of this compound
This compound is described as a broad-spectrum inhibitor of metalloproteases, affecting both MMPs and ADAMs. nih.govmedchemexpress.commedchemexpress.comrndsystems.comabcam.com However, its inhibitory potency can vary across different enzymes and substrates.
Comparative Inhibition Kinetics across Different Metalloproteases
This compound has demonstrated inhibitory activity against several ADAMs and MMPs. It is known to inhibit ADAM-17, also referred to as TNF-α converting enzyme (TACE), with a reported Ki value of 120 nM. rndsystems.comtocris.com It also inhibits ADAM8, ADAM10, and ADAM12 with Ki values of 10 µM, 3 µM, and 100 µM, respectively. caymanchem.com this compound has also been shown to inhibit meprin α and β subunits, with IC50 values of 1.5 ± 0.27 nM for meprin α and 20 ± 10 µM for meprin β, indicating a stronger inhibition of the α subunit. medchemexpress.commedchemexpress.com
| Metalloprotease | Inhibition Constant (Ki) | IC50 Value | Reference |
| ADAM-17 (TACE) | 120 nM | - | rndsystems.comtocris.com |
| ADAM8 | 10 µM | - | caymanchem.com |
| ADAM10 | 3 µM | - | caymanchem.com |
| ADAM12 | 100 µM | - | caymanchem.com |
| Meprin α | - | 1.5 ± 0.27 nM | medchemexpress.commedchemexpress.com |
| Meprin β | - | 20 ± 10 µM | medchemexpress.commedchemexpress.com |
| MMP | - | 20 µM | medchemexpress.commedchemexpress.com |
| ACE Secretase | - | 18 µM | nih.govug.edu.gh |
Effects on Shedding of Specific Membrane-Bound Proteins
Metalloproteases, particularly ADAMs, are involved in the proteolytic shedding of various membrane-bound proteins, releasing their extracellular domains. nih.govcaymanchem.comphysiology.orgfrontiersin.orgresearchgate.net this compound has been shown to block the shedding of numerous such proteins. It inhibits the shedding of TNF-α from cell membranes. rndsystems.comtocris.com this compound also blocks the phorbol-12-myristate-13-acetate-induced (PMA) shedding of various cell surface proteins with an IC50 value of 10 µM. caymanchem.comabcam.com These include TGF-α, β-amyloid precursor protein, L-selectin, and the IL-6 receptor α subunit. caymanchem.comabcam.comsigmaaldrich.com Other proteins whose shedding is inhibited by TAPI or related compounds include the p80 and p60 TNFR, Steel factor, type II IL-1R, IL-2Rα, thyrotropin receptor, Fas ligand, heparin-binding EGF-like growth factor, angiotensin-converting enzyme, and MUC1. ahajournals.orgcore.ac.uknih.govresearchgate.net this compound has also been shown to attenuate the cleavage of TNFR2. physiology.orgphysiology.org
| Shedded Protein | Stimulus (if specified) | This compound Effect | IC50 (if specified) | Reference |
| TNF-α | - | Blocks shedding | - | rndsystems.comabcam.comtocris.com |
| TGF-α | PMA | Blocks shedding | 10 µM | caymanchem.comabcam.com |
| β-amyloid precursor protein | PMA | Blocks shedding | 10 µM | caymanchem.comabcam.com |
| L-selectin | PMA, Phenylarsine (B13959437) oxide | Blocks shedding | 10 µM | caymanchem.comsigmaaldrich.comahajournals.orgcore.ac.uk |
| IL-6 receptor α subunit | PMA | Blocks shedding | 10 µM | caymanchem.comsigmaaldrich.comcore.ac.ukresearchgate.net |
| p80 TNFR | - | Inhibited | - | core.ac.uk |
| p60 TNFR | - | Inhibited | - | core.ac.uk |
| Steel factor | PMA | Blocks shedding | - | core.ac.uk |
| Type II IL-1R | PMA | Blocks shedding | - | core.ac.uk |
| IL-2Rα | PMA | Blocks shedding | - | core.ac.uk |
| Thyrotropin receptor | - | Inhibited | - | core.ac.uk |
| Fas ligand | - | Inhibited | - | core.ac.uk |
| Heparin-binding EGF-like growth factor | - | Inhibited | - | core.ac.uk |
| Angiotensin-converting enzyme | - | Inhibited | 18 µM | nih.govug.edu.ghcore.ac.uk |
| MUC1 | PMA | Markedly inhibited | - | researchgate.net |
| TNFR2 | - | Attenuates cleavage | - | physiology.orgphysiology.org |
| Semaphorin4D (Sema4D) | PMA | Reduces cleavage | - | nih.gov |
| GPIbα | CCCP | Effectively blocked | ~110 nM (human), ~700 nM (mouse) | ahajournals.org |
| TLR4 | LPS | Attenuated | - | karger.com |
This compound has also been shown to prevent the mobilization of growth factors TGF-α and amphiregulin in certain cancer cells, leading to a reversion of the malignant phenotype. caymanchem.com
Structure-Activity Relationship (SAR) of this compound and Analogues
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. oncodesign-services.comdrugdesign.orggardp.orgwikipedia.org While detailed SAR specifically on this compound and a wide range of its analogues is not extensively detailed in the provided snippets, some information regarding structural features and related compounds can be inferred.
This compound is a hydroxamate-based inhibitor. nih.govmedchemexpress.comabcam.comsigmaaldrich.com The hydroxamate group is critical for chelating the catalytic zinc ion in metalloproteases. scbt.commdpi.comfrontiersin.orgresearchgate.net The general structure of metalloprotease inhibitors often includes a zinc-binding group (like hydroxamate) and substituents that interact with subsites within the enzyme's active site, such as S1', S2', and S3'. researchgate.net For instance, in the context of ADAM17, the isobutyl group of this compound has been noted to bind in the S1' binding pocket. researchgate.net
Comparisons with related inhibitors like TAPI-1 and Batimastat (BB-94), which are also hydroxamate-based metalloprotease inhibitors, provide some insight. mdpi.comfrontiersin.orgfrontiersin.orgahajournals.org TAPI-1 and this compound are described as strong inhibitors of ADAM-17. researchgate.net Batimastat was found to be a more potent inhibitor of ACE secretase than this compound, and modifications to its structure, such as the removal of a thienothiomethyl substituent or substitution of the P2' substituent, decreased its inhibitory potency towards this enzyme. nih.govug.edu.gh This suggests that specific structural elements adjacent to the zinc-binding group and in other parts of the molecule contribute to the potency and potentially the selectivity of these inhibitors.
Studies involving multivalent display of this compound have shown that conjugating this compound to a polymer can enhance its potency against metalloprotease-dependent cleavage of Semaphorin4D, and that the length of the polymer can significantly impact this enhanced inhibition. nih.gov This indicates that presenting the inhibitor in a multivalent format can influence its interaction with membrane-bound metalloproteases and their substrates.
Chemical Modifications and Inhibitory Potency
The relationship between the chemical structure of a molecule and its biological activity is described by the structure-activity relationship (SAR). researchgate.netmans.edu.eggardp.org Understanding SAR is crucial for designing modified compounds with enhanced potency or altered properties. researchgate.netmans.edu.eggardp.org Chemical modifications to an inhibitor can significantly influence its interaction with the target enzyme and, consequently, its inhibitory potency. researchgate.netmans.edu.eggardp.orgmdpi.com
Research exploring chemical modifications of this compound has demonstrated that presenting the inhibitor in a multivalent format can enhance its potency. nih.govresearchgate.netbrandeis.edunih.gov Multivalent display involves conjugating multiple copies of the inhibitor molecule onto a scaffold, such as a polymer. nih.govbrandeis.edunih.gov This approach can increase the local concentration of the inhibitor and influence its binding to the target enzyme. nih.govbrandeis.edu
Studies using multivalent displays of this compound on ring-opening metathesis polymerization (ROMP)-derived polymer scaffolds have shown enhanced inhibition of metalloprotease-dependent cleavage compared to monovalent this compound. nih.govbrandeis.edunih.gov For instance, a 100-fold enhancement in this compound inhibition potency has been reported with a multivalent display. brandeis.edu The effectiveness of multivalent this compound is influenced by the design of the multivalent construct, including the density of this compound molecules on the scaffold and the length of the polymer. nih.govbrandeis.edunih.gov While ligand density plays a role, the length of the polymer scaffold has been shown to have a greater effect on inhibitory potency, with shorter polymers exhibiting stronger inhibitory effects. nih.govbrandeis.edunih.gov For example, a 10-mer polymer scaffold displaying multivalent this compound showed a notable enhancement (47%) of inhibitory potency compared to monovalent this compound. nih.gov These findings underscore the potential of multivalent presentation as a strategy to improve the inhibitory efficacy of this compound and other small molecule inhibitors targeting metalloproteases. nih.govbrandeis.edunih.gov
Stereoisomerism and Biological Activity (e.g., (R)-TAPI-2)
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, plays a significant role in the biological activity of many compounds. michberk.comnih.gov Stereoisomers, such as enantiomers and diastereomers, can interact differently with chiral biological environments, including enzymes and receptors, leading to variations in their pharmacological effects, potency, and metabolism. michberk.comnih.gov A molecule with one or more chiral centers can exist as stereoisomers. michberk.comrsc.org
This compound possesses chiral centers, as indicated by its chemical name which includes the designation "(2R)". tocris.com This suggests that this compound, as typically studied or supplied, is a specific stereoisomer or enriched in one. The chemical name N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide explicitly defines the stereochemistry at one position as (2R) and includes L-valyl and L-alaninamide components, which also have defined stereochemistry. tocris.com
While the general importance of stereoisomerism in influencing biological activity is well-established, and many chiral drugs exhibit different properties between their enantiomers, the available research specifically on this compound does not provide detailed comparative data on the biological activity or inhibitory potency of different isolated stereoisomers of this compound (such as the (R)-enantiomer versus the (S)-enantiomer, or a racemic mixture). The reported studies and potency values for this compound generally refer to the compound as a whole, often implying the use of a specific, likely the (2R) form, given the chemical nomenclature provided in some sources. Further specific research would be required to fully elucidate the distinct biological activities and potencies of individual stereoisomers of this compound.
Biological Effects of Tapi 2 on Cellular Processes
Modulation of Cell Surface Protein Shedding by TAPI-2
Ectodomain shedding, the proteolytic cleavage of the extracellular portion of transmembrane proteins, is a critical regulatory mechanism affecting the availability and function of a wide array of cell surface molecules. Metalloproteases, including ADAMs and MMPs, are key enzymes mediating this process. nih.govnih.gov this compound, by inhibiting these proteases, effectively modulates the shedding of various cell surface proteins, thereby influencing diverse cellular functions. caymanchem.comnih.govnih.gov
Regulation of Cytokine and Growth Factor Release
This compound has been shown to inhibit the shedding and subsequent release of several cytokines and growth factors from the cell surface. A prominent example is its ability to block the shedding of TNF-α from cell membranes. tocris.comrndsystems.comaai.org This inhibition can lead to the accumulation of the uncleaved, membrane-bound form of TNF-α. aai.orgnih.gov
Furthermore, this compound significantly reduces the shedding of critical growth factors such as amphiregulin (AREG) and transforming growth factor-alpha (TGF-α), which are known substrates of ADAM17 (TACE). caymanchem.comresearchgate.net Studies in breast cancer cell lines, including T4-2, MCF-7, HCC1500, and ZR75B, have demonstrated that treatment with this compound leads to a significant reduction in the shedding of these EGFR ligands. researchgate.net For instance, in T4-2 breast cancer cells, 20 µM this compound prevented the mobilization of TGF-α and AREG. caymanchem.com Transfection of MCF-7 cells with siRNA against TACE also led to a substantial reduction in AREG shedding, indicating TACE as a key sheddase for this growth factor, and highlighting this compound's effect through inhibiting this enzyme. researchgate.net this compound has also been shown to inhibit the regulated shedding of pro-EGF. nih.gov
Impact on Receptor Ectodomain Cleavage
Beyond growth factors and cytokines, this compound influences the cleavage of the ectodomains of various cell surface receptors. This impacts receptor signaling and the generation of soluble receptor forms.
This compound inhibits the shedding of several transmembrane molecules that are substrates of the PKC-activated shedding system. aacrjournals.org It has been shown to inhibit the cleavage of EGFR ligands. researchgate.netnih.gov The shedding of the TNF receptor 1 (TNFR1) from the surface of hepatocytes during sepsis, mediated by TACE, is suppressed by this compound, reducing the abundance of soluble TNFR1 in the culture media. mdpi.comnih.gov
While this compound inhibits the cleavage of HER2, its effect on HER2 ectodomain shedding appears modest compared to its impact on other transmembrane molecules, suggesting that HER2 cleavage might involve a distinct protease or regulatory mechanism less efficiently targeted by this compound at certain concentrations. aacrjournals.orgresearchgate.net
This compound also inhibits the regulated shedding of the N-terminal exodomain of protease-activated receptor-1 (PAR1) in endothelial cells, a process potentially mediated by ADAM17/TACE or a similar metalloproteinase. nih.gov Additionally, this compound can prevent the ectodomain cleavage of Tie1, which in turn modulates the ligand responsiveness of the receptor-tyrosine kinase Tie2. psu.edu Other receptors and molecules whose shedding is affected by this compound include the IL-6 receptor α subunit, L-selectin, β amyloid precursor protein, TrkA, ErbB4, GPIbα, CD301-CARs, and Semaphorin4D. caymanchem.comnih.govnih.govresearchgate.netresearchgate.net this compound has also been shown to inhibit the shedding of cadherins like Desmoglein-2, Desmocollin-2, and E-cadherin induced by inflammatory cytokines in intestinal epithelial cells. molbiolcell.org
Effects on Immune Cell Surface Marker Shedding
Metalloproteinase activity is involved in the shedding of certain immune cell surface markers. This compound, as a metalloproteinase inhibitor, can influence this process. This compound inhibits the shedding of L-selectin. caymanchem.com While this compound was used in studies investigating the shedding of CD93 from myeloid cells, these studies suggested that CD93 cleavage might be mediated by a metalloproteinase independent of ADAM17, which is a primary target of this compound. aai.org Another related inhibitor, TAPI-0, was shown to affect the shedding of CD16, a receptor on NK cells, impacting immune synapse formation and NK cell detachment from target cells. nih.gov
Influence of this compound on Cellular Signaling Pathways
The modulation of protein shedding by this compound has downstream effects on various intracellular signaling pathways, as the cleaved or membrane-bound forms of proteins can act as ligands or receptors that initiate signaling cascades.
Notch1 Signaling Pathway Modulation by ADAM17 Inhibition
This compound's inhibitory effect on ADAM17 plays a significant role in modulating the Notch1 signaling pathway. ADAM17 is known to cleave and activate Notch1. nih.gov Studies in colorectal cancer (CRC) cells have shown that treatment with this compound decreases the protein levels of cleaved Notch1 (Notch1 intracellular domain, NICD) and its downstream target HES-1. medchemexpress.commedchemexpress.comnih.govnih.govresearchgate.net This suggests that this compound inhibits Notch1 signaling by blocking ADAM17-mediated cleavage of Notch1. nih.govnih.govresearchgate.net The dose-dependent effects of this compound on sphere formation and the levels of NICD and HES-1 in CRC cell lines like HCP-1 and HT29 support that its impact on the cancer stem cell phenotype in these cells is mediated by the Notch1 pathway. medchemexpress.comnih.govresearchgate.net ADAM17 has also been shown to cleave Notch ligands like Jagged-1 and Jagged-2, and this compound can affect the release of these soluble ligands. nih.govnih.govresearchgate.net
MAPK/ERK Pathway Alterations
This compound has been observed to influence the MAPK/ERK signaling pathway, which is involved in various cellular processes including proliferation, differentiation, and survival. wikipedia.orgmdpi.comqiagen.com In breast cancer cell lines expressing high levels of EGFR, treatment with this compound resulted in a significant downregulation of MAPK activity. researchgate.net This is consistent with this compound inhibiting the shedding of EGFR ligands like AREG and TGF-α, thereby reducing EGFR activation and downstream MAPK signaling. researchgate.net
This compound has also been shown to attenuate the activation of ERK1/2 induced by certain stimuli. In human salivary gland cells, this compound inhibited UTP-induced phosphorylation of ERK1/2. nih.gov Similarly, in HepG2 cells, this compound attenuated cyclosporin (B1163) A-induced ERK1/2 activation. researchgate.net In the context of isopanduratin A treatment in lung adenocarcinoma cells, this compound suppressed the inhibitory activity of isopanduratin A against TNF-α-induced NF-κB activation and influenced ERK-dependent ectodomain shedding of TNF-R1. mdpi.com
These findings collectively highlight this compound's multifaceted impact on cellular processes through its inhibition of metalloproteases, primarily ADAM17, leading to significant alterations in cell surface protein shedding and downstream signaling pathways like Notch1 and MAPK/ERK.
NF-κB Signaling Pathway Interactions
This compound has been shown to interact with and modulate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Research indicates that this compound, by inhibiting ADAM17 (TACE), can interfere with the activation of NF-κB. For example, studies in glioblastoma cells demonstrated that TAPI-3, a related ADAM17 inhibitor, blocked the enhancing effect of fibulin-3 on p65 phosphorylation, a key event in NF-κB activation, suggesting ADAM17's role as a key mechanism by which fibulin-3 regulates this pathway nih.gov. Similarly, inhibition of TACE activity with this compound prevented the increase in TACE activity and subsequent Notch activation, measured by CSL-luciferase expression, induced by iNOS overexpression in liver cancer stem cells pnas.org. This suggests that this compound's inhibition of TACE can disrupt signaling cascades that converge on NF-κB.
Table 1: Effect of this compound/TAPI-3 on NF-κB Pathway Components
| Cell Type | Stimulus | Inhibitor | Effect on p65 Phosphorylation | Effect on TACE Activity | Effect on Notch Activation | Source |
| Glioblastoma cells | Fibulin-3 | TAPI-3 | Blocked | Increased by stimulus | Not directly measured | nih.gov |
| Liver cancer stem cells | iNOS overexpression | This compound | Not directly measured | Prevented increase | Blocked | pnas.org |
Note: TAPI-3 is a related ADAM17 inhibitor with similar mechanisms.
HER2 Activation Pathways
This compound influences HER2 activation, primarily through its inhibition of ADAM17, which is involved in the shedding of HER ligands. HER2 phosphorylation, a marker of activation, is maintained by ligand-mediated activation of other HER receptors (EGFR, HER3, and HER4) that dimerize with HER2 plos.orgwikipedia.org. The release of these HER ligands is mediated by ADAM17 plos.org. Studies in HER2-overexpressing breast cancer cells showed that treatment with TAPI-1 (an ADAM17 and metalloprotease inhibitor) or specific ADAM17 inhibitors inhibited basal HER2 phosphorylation plos.org. Furthermore, while acute treatment with Herceptin (trastuzumab) increased HER2 phosphorylation, the combination of Herceptin and TAPI-1 decreased it plos.org. This suggests that this compound, by inhibiting ADAM17, can reduce the availability of HER ligands, thereby attenuating HER2 activation. In pulmonary epithelial cells, this compound treatment attenuated bleomycin-induced acute lung injury and was associated with decreased neuregulin-1 (NRG-1) shedding and reduced HER2 activation nih.gov.
Table 2: Effect of this compound/TAPI-1 on HER2 Activation
| Cell Type | Stimulus | Inhibitor | Effect on Basal HER2 Phosphorylation | Effect on Stimulus-Induced HER2 Activation | Effect on Ligand Shedding | Source |
| HER2-overexpressing breast cancer cells | None (basal) | TAPI-1 | Inhibited | Not applicable | Reduced HER ligands | plos.org |
| HER2-overexpressing breast cancer cells | Herceptin | TAPI-1 | Decreased (in combination) | Not applicable | Reduced HER ligands | plos.org |
| Pulmonary epithelial cells (in vivo model) | Bleomycin-induced | This compound | Not directly measured | Decreased | Decreased NRG-1 shedding | nih.gov |
Note: TAPI-1 is a related metalloprotease inhibitor with similar activity against ADAM17.
This compound Effects on Cell Phenotypes
Impact on Cancer Stem Cell Phenotype
This compound has been shown to significantly impact the cancer stem cell (CSC) phenotype, particularly in colorectal cancer (CRC) cells. Inhibition of ADAM17, a target of this compound, has been demonstrated to decrease the CSC phenotype in CRC cells nih.govoup.com. This effect was measured by a reduction in sphere formation and a decrease in the ALDEFLUOR-positive cell population, both indicators of stemness glpbio.comnih.govoup.com. This compound treatment led to decreased protein levels of cleaved Notch1 (NICD) and its downstream target HES-1, suggesting that this compound's effect on CSCs is mediated, at least in part, through the Notch1 signaling pathway, which is activated by ADAM17 nih.govoup.com. Furthermore, this compound inhibited the angiocrine effect of endothelial cells that promotes the CSC phenotype of CRC cells, demonstrating that ADAM17-mediated shedding of Jagged-1 from endothelial cells contributes to CSC properties in nearby cancer cells nih.gov.
Table 3: Effect of this compound on Cancer Stem Cell Phenotype in CRC Cells
| Cell Line(s) | This compound Concentration | Effect on Sphere Formation | Effect on ALDEFLUOR+ Population | Effect on NICD Levels | Effect on HES-1 Levels | Source |
| CRC cell lines | 20 µM | Decreased by ~50% | Decreased | Decreased | Decreased | glpbio.comnih.govoup.com |
| HT29 and xhCRC cells | Not specified (in context of EC co-culture) | Decreased enrichment | Decreased enrichment | Not directly measured | Not directly measured | nih.gov |
Alterations in Cell Proliferation and Viability
This compound can influence cell proliferation and viability, although the effects can vary depending on the cell type and context. In colorectal cancer cells, this compound has been shown to sensitize cells to chemotherapy (e.g., 5-fluorouracil) by decreasing cell viability and increasing apoptosis medchemexpress.comglpbio.comnih.govoup.com. This suggests that while this compound might not directly inhibit proliferation in all contexts, it can enhance the effectiveness of cytotoxic agents. Cell viability can be assessed using various methods, including MTT assays, which measure metabolic activity, and assays using cell-impermeable dyes like propidium (B1200493) iodide (PI) that stain cells with compromised membranes medchemexpress.comglpbio.combioradiations.com. Proliferation can be assessed by tracking cell division or the expression of proliferation markers like Ki-67 bioradiations.com.
Table 4: Effect of this compound on Cell Viability and Chemosensitivity in CRC Cells
| Cell Line(s) | This compound Pretreatment | Chemotherapy (5-FU) Dose | Effect on Cell Viability | Effect on Apoptosis | Effect on 5-FU LD50 | Source |
| CRC cell lines | Yes | Increasing doses | Decreased (with 5-FU) | Increased (with 5-FU) | Decreased | medchemexpress.comglpbio.comnih.govoup.com |
Modulation of Cell Migration and Invasion
This compound has demonstrated significant effects on cell migration and invasion, processes crucial for cancer progression and metastasis. As a metalloproteinase inhibitor, this compound interferes with the degradation of the extracellular matrix, a key step in cell invasion nih.gov. Studies using wound healing and Boyden chamber assays have shown that this compound strongly inhibits the migration and invasion of various cancer cell lines, including triple-negative breast cancer cells and glioma cells nih.govnih.govresearchgate.net. For instance, this compound treatment reduced invasion in four triple-negative breast cancer cell lines by 70% to 88% nih.gov. In glioma cells, this compound attenuated the stimulatory effect of TGF-β1 on cell migration and invasiveness, indicating a role for ADAM17 in these processes nih.gov. This compound has been used as a positive control in studies evaluating the effect of other agents on cell migration and invasion researchgate.net.
Table 5: Effect of this compound on Cell Migration and Invasion
| Cell Type | Assay Type | Stimulus | This compound Treatment | Effect on Migration | Effect on Invasion | Source |
| Triple-negative breast cancer cells | Wound healing | None | Yes | Significant suppression | Not applicable | nih.gov |
| Triple-negative breast cancer cells | Boyden chamber | None | Yes | Not applicable | Reduced by 70-88% | nih.gov |
| Glioma cells | Wound healing | TGF-β1 | Yes | Attenuated | Not applicable | nih.gov |
| Glioma cells | Boyden chamber | TGF-β1 | Yes | Not applicable | Attenuated | nih.gov |
Role of this compound in Viral Entry Mechanisms
Research indicates that this compound can block the entry of certain viruses, particularly those that utilize metalloproteinases for entry into host cells. This compound has been shown to block the entry of infectious SARS-CoV medchemexpress.commedchemexpress.com. This effect is linked to its ability to inhibit TACE (ADAM17), which is involved in the shedding of angiotensin-converting enzyme 2 (ACE2), a receptor for SARS-CoV mdpi.comnih.gov. Docking of the SARS-CoV spike protein with ACE2 can induce the detachment of ACE2 from the cell membrane by ADAM17, a process that can be blocked by this compound mdpi.com. In vitro studies have shown that TACE inhibitors like this compound can suppress SARS-S protein-dependent viral entry nih.gov. While effective in vitro, the in vivo inhibitory effect of this compound on SARS-CoV infection was not as drastic, suggesting that TACE might not be the sole target for complete viral suppression nih.gov. More recent research also suggests that SARS-CoV-2 can utilize a metalloproteinase-dependent entry pathway, specifically involving MMP2 and MMP9, which are also targets of this compound biorxiv.org.
Table 6: Effect of this compound on Viral Entry
| Virus | Target Metalloproteinase Involved in Entry | This compound Effect on Viral Entry (in vitro) | This compound Effect on Viral Entry (in vivo) | Related Mechanism | Source |
| SARS-CoV | TACE (ADAM17) | Blocked | Partially blocked | Inhibition of ACE2 shedding | medchemexpress.commedchemexpress.commdpi.comnih.gov |
| SARS-CoV-2 | MMP2, MMP9 (potential pathway) | Inhibited (pseudotyped virus) | Not explicitly shown in this context | Inhibition of metalloproteinase-dependent pathway | biorxiv.org |
Inhibition of SARS-CoV Entry
Research has indicated that this compound possesses antiviral activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), primarily by interfering with the viral entry process into host cells. This compound functions as an inhibitor of ADAM-17, also known as TNF-α Converting Enzyme (TACE), and matrix metalloproteinases (MMPs). tocris.com Studies have shown that this compound can block the entry of infectious SARS-CoV. nih.govselleckchem.comfishersci.fi
Detailed research findings highlight this compound's mechanism in inhibiting SARS-CoV entry. This compound was found to block the shedding of angiotensin-converting enzyme 2 (ACE2), a key receptor for SARS-CoV, induced by the SARS-CoV Spike (S) protein. nih.govnih.govnih.govmdpi.com This inhibition of ACE2 shedding by this compound and other TACE antagonists was observed in lung tissues and in vitro studies. nih.govnih.gov Specifically, nM levels of TAPI inhibitors, including this compound, were shown to reproducibly inhibit viral entry in vitro. nih.gov One study reported that this compound promoted a 65% blockade of SARS-CoV entry in HEK-293T cells. frontiersin.org While effective in vitro, the same study noted that this compound did not affect the virus titer in in vivo assays. frontiersin.org The proposed mechanism involves this compound's ability to attenuate the entry of both pseudotyped viruses expressing the SARS-S protein and infectious SARS-CoV. nih.gov
The shedding of the ACE2 ectodomain induced by SARS-S protein is coupled with TACE activity, and this compound was shown to block the increase in TACE activity upregulated by the SARS-S protein. nih.gov Inhibiting ADAM activity with compounds like this compound has been shown to reduce ACE2 shedding against SARS-CoV. nih.gov
Metalloproteinase-Dependent SARS-CoV-2 Entry Pathways
For Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, the entry into host cells is a complex process that can involve multiple pathways. While the binding of the viral spike protein to ACE2 is a primary step, host cell proteases, including metalloproteinases, play a significant role in priming the spike protein for membrane fusion. nih.govmdpi.comfrontiersin.orgbiorxiv.orgembopress.orgfrontiersin.org
Recent research has identified a metalloproteinase-dependent SARS-CoV-2 entry pathway that is utilized by SARS-CoV-2 and its variants. biorxiv.orgasm.org This pathway can be distinct from the well-established serine protease (e.g., TMPRSS2) and cysteine protease (e.g., cathepsins) pathways. biorxiv.org
Studies using specific cell lines have provided insights into the role of metalloproteinases in SARS-CoV-2 entry. In HT1080 cells expressing ACE2, SARS-CoV-2 S-mediated entry was found to be insensitive to inhibitors of serine or cysteine proteases but was completely abrogated by metalloproteinase inhibitors, including this compound. biorxiv.org This suggests that in certain cellular contexts, metalloproteinase activity is crucial for SARS-CoV-2 entry. Metalloproteinases such as MMP2 and MMP9 have been shown to activate SARS-CoV-2 S fusion activity. biorxiv.org Knockdown of MMP2 and MMP9 reduced serine protease-independent syncytia formation, supporting their role in the metalloproteinase-dependent activation of the S protein. biorxiv.org
Metalloproteinase inhibitors, including this compound, were observed to completely block SARS-CoV-2 S-mediated cell-cell fusion in the absence of TMPRSS2. biorxiv.org However, the effectiveness of these inhibitors was reduced when TMPRSS2 was expressed, indicating a potential compensatory mechanism by TMPRSS2. biorxiv.org Despite this, metalloproteinase-dependent fusion was still observed in cells expressing both TMPRSS2 and ACE2 when serine protease activity was inhibited, suggesting a potential redundancy or cooperation between serine proteases and metalloproteinases in the cleavage and activation of the SARS-CoV-2 spike protein. biorxiv.org
ADAM10 and ADAM17, members of the ADAM family of metalloproteinases, have also been identified as facilitators of SARS-CoV-2 cell entry and spike protein-mediated lung cell fusion. embopress.org These enzymes can cleave the SARS-CoV-2 spike protein in vitro, contributing to its priming. embopress.org While this compound is known as an ADAM-17 inhibitor tocris.comasm.org, one study indicated that this compound did not significantly inhibit the metalloproteinase pathway for SARS-CoV-2 entry in certain cell lines, unlike broader ADAM10/17 or MMP9/ADAM10 inhibitors. asm.org This may suggest cell-type specific reliance on different metalloproteinases or complex interactions between pathways.
Despite some variability in cellular models, the involvement of metalloproteinase-dependent pathways in SARS-CoV-2 entry and spike protein activation is supported by multiple studies. This compound, as a metalloproteinase inhibitor, has demonstrated the capacity to interfere with these processes in specific experimental settings. biorxiv.org Furthermore, in an in vivo mouse model, intravenous administration of this compound alleviated SARS-CoV-2-associated mortality. plos.org
Here is a summary of some research findings related to this compound and viral entry:
| Compound | Target(s) Mentioned | Effect on SARS-CoV Entry | Effect on SARS-CoV-2 Entry/Fusion | Relevant Study Details |
| This compound | ADAM-17 (TACE), MMPs tocris.com | 65% blockade in HEK-293T cells frontiersin.org; Blocked S protein-induced ACE2 shedding nih.govnih.govnih.govmdpi.com; Attenuated entry of pseudotyped and infectious SARS-CoV in vitro nih.gov; Partially blocked viral infection in vivo (SARS-CoV) nih.gov; nM levels inhibited viral entry in vitro nih.gov; IC50 of 200 nM for reducing ACE2 shedding nih.gov | Completely abrogated S-mediated entry in HT1080-ACE2 cells (insensitive to serine/cysteine protease inhibitors) biorxiv.org; Completely blocked S-mediated cell-cell fusion in absence of TMPRSS2 biorxiv.org; Less potent/specific than other MMP inhibitors for S-mediated cell-cell fusion asm.org; Did not significantly inhibit metalloproteinase pathway in certain cell lines in one study asm.org; Alleviated mortality in mouse model plos.org | In vitro and in vivo studies nih.govfrontiersin.org; Cell-based assays biorxiv.orgasm.orgasm.org; Mouse model plos.org |
| Marimastat | Metalloproteinases asm.orgasm.org | Not specified in provided text | Suppressed S-mediated cell-cell fusion asm.org; Less effective when TMPRSS2 co-expressed asm.org; Significant suppression of authentic SARS-CoV-2 infection in certain cell lines (IC50 160-340 nM) asm.org | Cell-cell fusion assays asm.org; Authentic virus infection assays asm.org |
| Prinomastat | Metalloproteinases asm.org | Not specified in provided text | Significant suppression of authentic SARS-CoV-2 infection in certain cell lines (IC50 130-250 nM) asm.org | Authentic virus infection assays asm.org |
In Vitro and Ex Vivo Research Methodologies Utilizing Tapi 2
Cell Culture Models for TAPI-2 Studies
Cell culture models provide a controlled environment to study the effects of this compound on cellular behavior, signaling pathways, and protein processing. Both established mammalian cell lines and primary cell cultures are utilized, each offering distinct advantages for specific research questions.
Mammalian Cell Lines
Mammalian cell lines are a cornerstone of in vitro research due to their ease of maintenance, scalability, and relative homogeneity. researchgate.netprotocols.iosigmaaldrich.com Various mammalian cell lines have been used to investigate the effects of this compound on metalloprotease activity and downstream cellular events. For instance, colorectal cancer cell lines like HCP-1 and HT29 have been treated with this compound to study its impact on ADAM17 activity and downstream signaling, specifically the Notch1 pathway. medchemexpress.com Treatment with 20 µM this compound significantly decreased protein levels of NICD and its downstream target HES-1 in these cell lines, without affecting ADAM17 expression. medchemexpress.com This suggests that this compound inhibits the proteolytic activity of ADAM17 rather than its synthesis. Furthermore, this compound treatment significantly reduced the cancer stem cell phenotype in these colorectal cancer cell lines by approximately 50%. medchemexpress.com
Breast cancer cell lines have also been utilized to examine the effect of this compound on growth factor shedding. researchgate.net Studies using AREG-expressing breast cancer lines (MCF-7, HCC1500, and ZR75B) and TGF-α-expressing lines (HCC1500 and MDA-MB-468) demonstrated that treatment with 20 µM this compound significantly suppressed the shedding of these growth factors within 90 minutes. researchgate.net This inhibition of shedding led to a downregulation of MAPK activity in cell lines expressing high levels of EGFR, highlighting the role of TACE-dependent growth factor shedding in activating this pathway. researchgate.net
HEK293T cells have been employed to assess the effect of this compound on the cleavage of transmembrane proteins like Semaphorin4D (Sema4D). nih.gov Treatment with unconjugated monovalent this compound at a concentration of 500 nM resulted in a reduction in the PMA-induced cleavage product of Sema4D. nih.gov Interestingly, multivalent displays of this compound conjugated to polymer scaffolds showed enhanced inhibitory efficacy at lower concentrations (e.g., 50 nM) compared to the monovalent form, indicating that the presentation of the inhibitor can influence its potency in a cellular context. nih.gov
The following table summarizes some findings from studies using mammalian cell lines:
| Cell Line Type | This compound Concentration | Treatment Duration | Key Finding | Citation |
| Colorectal Cancer (HCP-1, HT29) | 20 µM | 48 hours (pretreatment), 72 hours (with 5-FU) | Decreased NICD and HES-1 protein levels, reduced cancer stem cell phenotype | medchemexpress.com |
| Breast Cancer (MCF-7, HCC1500, ZR75B, MDA-MB-468) | 20 µM | 90 minutes | Suppressed shedding of AREG and TGF-α | researchgate.net |
| HEK293T | 500 nM (monovalent), 50 nM (multivalent) | Not specified | Inhibited PMA-induced Sema4D cleavage | nih.gov |
| NCI-H292 | 25 µM | 24 hours | Significantly decreased IL-1RII shedding | aai.org |
Primary Cell Cultures
Primary cell cultures, derived directly from tissues, offer a model system that more closely reflects the in vivo situation compared to established cell lines, retaining more of the original tissue's characteristics. eppendorf.comnih.govmdpi.com this compound has been used in studies involving primary cells to investigate its effects on metalloprotease activity in a more physiologically relevant context.
Studies have utilized primary neutrophils, eosinophils, and lymphocytes to demonstrate that this compound inhibits the activation-dependent shedding of L-selectin. sigmaaldrich.comsigmaaldrich.com This highlights the role of metalloproteases, sensitive to this compound inhibition, in regulating the surface expression of adhesion molecules on immune cells. Additionally, this compound has been shown to block phenylarsine (B13959437) oxide (PAO)-induced shedding in neutrophils. sigmaaldrich.comsigmaaldrich.com
While the provided search results specifically mention the use of primary immune cells for shedding studies with this compound, primary cell cultures in general are valuable for examining the impact of metalloprotease inhibition on various cellular processes, including those relevant to immune responses, inflammation, and tissue remodeling, where maintaining the original cellular phenotype is crucial.
Biochemical and Molecular Assays for Evaluating this compound Activity
Beyond observing cellular phenotypes, researchers employ a variety of biochemical and molecular assays to quantify the direct inhibitory activity of this compound and its downstream effects at the molecular level.
Enzyme Activity Assays
Enzyme activity assays are fundamental for determining the potency and specificity of this compound against its target metalloproteases. This compound is known to inhibit a range of MMPs, TACE (ADAM17), and other ADAMs. sigmaaldrich.comtocris.comsigmaaldrich.commedchemexpress.com
Fluorescent substrates are commonly used in high-throughput screening assays to measure the activity of metalloproteases like ADAM17, ADAM10, ADAM8, and ADAM12. tocris.com this compound's inhibitory constant (Ki) against ADAM17 has been reported as 120 nM. tocris.comrndsystems.combio-techne.com Enzyme activity assays can demonstrate the dose-dependent inhibition of these enzymes by this compound. For example, studies have shown that this compound can block the TACE activity induced by the SARS-CoV spike protein in cell extracts, as measured by the cleavage of a fluorescent substrate. nih.gov
This compound has also been shown to inhibit meprin α and β subunits, with reported IC50 values of 1.5 ± 0.27 nM for meprin α and 20 ± 10 µM for meprin β. medchemexpress.commedchemexpress.com This indicates a significantly stronger inhibitory effect on the α subunit compared to the β subunit. These assays provide quantitative data on the direct enzymatic targets of this compound and the concentrations required for inhibition.
A summary of enzyme inhibition data for this compound:
| Enzyme Target | Inhibition Constant (Ki or IC50) | Citation |
| ADAM17 (TACE) | 120 nM (Ki) | tocris.comrndsystems.combio-techne.com |
| MMPs | 20 µM (IC50) | medchemexpress.commedchemexpress.com |
| Meprin α | 1.5 ± 0.27 nM (IC50) | medchemexpress.commedchemexpress.com |
| Meprin β | 20 ± 10 µM (IC50) | medchemexpress.commedchemexpress.com |
| Angiotensin Converting Enzyme | 18 µM (IC50) | sigmaaldrich.comsigmaaldrich.com |
Protein Shedding Quantification
Quantifying the shedding of cell surface proteins is a key application of this compound in research. Since this compound inhibits metalloproteases responsible for cleaving and releasing the extracellular domains of various transmembrane proteins, measuring the levels of these soluble domains in cell culture supernatants provides a direct assessment of this compound's activity on shedding.
ELISA (Enzyme-Linked Immunosorbent Assay) is a common method used to quantify shed proteins in cell culture supernatants. researchgate.netaai.org This technique allows for sensitive detection and quantification of specific proteins. For example, ELISA has been used to measure the shedding of AREG and TGF-α from breast cancer cell lines treated with this compound, demonstrating a significant reduction in the levels of these growth factors in the supernatant. researchgate.net Similarly, ELISA has been employed to quantify the shedding of soluble IL-1RII from cell lines, showing that this compound treatment significantly decreased its release. aai.org
Western blotting is another technique used to assess protein shedding by examining the levels of both the full-length transmembrane protein and its cleaved product in cell lysates and/or the shed product in the supernatant. nih.gov This method can confirm the reduction of the cleaved form upon this compound treatment, as seen in studies investigating Sema4D cleavage in HEK293T cells. nih.gov
These methods provide quantitative evidence of this compound's ability to block the proteolytic cleavage and release of various cell surface molecules, which are involved in diverse cellular processes, including signaling, cell adhesion, and immune responses.
Gene Expression Analysis
While this compound primarily targets the activity of metalloproteases, its effects can indirectly influence gene expression. Researchers may use gene expression analysis techniques to investigate these downstream transcriptional changes.
Techniques such as RT-qPCR (quantitative reverse transcription PCR) and microarray analysis can be used to assess the mRNA levels of target genes in cells treated with this compound. nih.govresearchgate.netnih.gov For instance, studies have examined the impact of this compound on the expression of genes downstream of signaling pathways regulated by metalloprotease-mediated shedding. As mentioned earlier, this compound treatment in colorectal cancer cell lines led to decreased protein levels of HES-1, a downstream target of Notch signaling, which is regulated by ADAM17. medchemexpress.com While the search results mention gene expression analysis in the context of other proteins (like TAP2 or TaPI-PLC1-2B), the principle applies to studying the indirect effects of this compound on the transcription of genes involved in pathways influenced by the metalloproteases it inhibits. nih.govresearchgate.netnih.gov
Cell-Based Assays for Specific Phenotypes
Cell-based assays are fundamental in this compound research to investigate its effects on cellular functions and phenotypes regulated by metalloprotease activity. These assays often involve treating cells with this compound and then assessing changes in specific cellular characteristics.
One application of this compound in cell-based assays is the study of protein shedding from the cell surface. This compound has been shown to inhibit the phorbol-12-myristate-13-acetate (PMA)-induced shedding of various cell surface proteins, such as TGF-α, β-amyloid precursor protein, L-selectin, and the IL-6 receptor α subunit in different cell lines caymanchem.com. This inhibition of shedding can impact downstream signaling pathways and cellular behavior. For instance, in T4-2 breast cancer cells, this compound treatment prevented the mobilization of growth factors like TGF-α and amphiregulin, leading to a reversion of the malignant cellular phenotype caymanchem.com.
This compound is also utilized in cell-based assays to explore its impact on cancer stem cell phenotypes. Studies have demonstrated that this compound can significantly decrease the cancer stem cell phenotype in colorectal cancer cell lines, as indicated by reduced sphere formation medchemexpress.com. This effect is linked to this compound's ability to decrease the protein levels of NICD and its downstream target HES-1, which are involved in Notch1 signaling regulated by ADAM17 medchemexpress.com.
Furthermore, cell-based assays employing this compound have been used to investigate the role of ADAM17 in promoting malignant phenotypes in breast cancer cells. Inhibition of ADAM17 with this compound reduced the high malignancy observed in cells with elevated ADAM17 expression nih.gov. These assays often involve assessing cell proliferation, invasion, and the activation of pathways like EGFR/PI3K/AKT nih.gov.
In the context of viral entry, cell-based models have shown that this compound can prevent the shedding of ACE2, a receptor used by coronaviruses like SARS-CoV-1 and SARS-CoV-2 for host cell entry. This suggests a role for ADAM17 in ACE2 shedding induced by viral spike proteins, and this compound serves as a tool to study this mechanism in cell culture systems like VERO E6 cells news-medical.net.
Cell-based assays can also be adapted to study the effects of this compound on immune cells. For example, this compound has been included in cell culture media during the stimulation of CD8+ T cells to prevent the stimulation-induced cleavage of CD62L, a cell surface marker, by metalloproteinases nih.gov. This allows for the maintenance of CD62L expression as a phenotypic marker during the assay nih.gov.
Ex vivo studies have also utilized this compound to investigate metalloprotease activity in tissues. For instance, in ex vivo muscle strips, this compound was used to partially block caffeine-induced ErbB4 phosphorylation and neuregulin release, suggesting the involvement of ADAM17 in these processes researchgate.net. Additionally, this compound has been used in studies involving pulmonary microvascular endothelial cells (PMVECs) isolated ex vivo to assess its impact on barrier dysfunction induced by septic stimuli mdpi.com. Treatment with this compound significantly reduced albumin flux across PMVEC monolayers, indicating a role for ADAM17 in this context mdpi.com.
Advanced Biophysical Techniques in this compound Research (e.g., Surface Plasmon Resonance Assay)
Advanced biophysical techniques provide detailed insights into the molecular interactions of this compound with its targets. Surface Plasmon Resonance (SPR) is one such technique commonly used to study molecular interactions in real-time without the need for labels nih.govcytivalifesciences.com.
SPR assays can be employed to measure the binding affinity and kinetics of this compound interactions with metalloproteases. In an SPR assay, one binding partner (the ligand), such as a metalloprotease, is immobilized on a sensor surface, and the other partner (the analyte), this compound, is injected over the surface nih.govcytivalifesciences.com. Changes in the refractive index upon binding are detected and recorded in a sensorgram, providing information about the association and dissociation of the complex cytivalifesciences.com.
While specific detailed examples of this compound binding kinetics determined solely by SPR were not extensively highlighted in the search results, SPR is a standard technique offered as a service for studying molecular interactions, including those involving inhibitors like this compound and their target enzymes medchemexpress.commedchemexpress.com. The principle of SPR allows for the quantitative analysis of binding events, providing crucial data on the strength and speed of this compound binding to various metalloproteases. This information is vital for understanding the mechanism of inhibition and for comparing the binding characteristics of this compound with other inhibitors or modified versions of this compound, such as multivalent displays nih.gov.
Other biophysical techniques, although not specifically detailed for this compound in the provided search results, are generally applicable to studying protein-ligand interactions and could be used in conjunction with this compound research. These include techniques like Isothermal Titration Calorimetry (ITC), which measures the heat changes upon binding to determine thermodynamic parameters, and X-ray crystallography, which provides high-resolution structural information of protein-ligand complexes mdpi.comnih.gov. The crystal structure of TACE in complex with this compound (PDB: 2DDF) exists, indicating that crystallographic methods have been used to study this compound binding at an atomic level nih.govpdbj.org.
Advanced Research on Tapi 2 Derivatives and Analogues
Design and Synthesis of Novel TAPI-2 Derivatives
The design and synthesis of novel this compound derivatives have largely focused on multivalent display strategies to enhance potency. nih.govnih.govbrandeis.edu This approach involves conjugating this compound molecules to a scaffold, allowing for simultaneous interaction with multiple target sites on an enzyme or at a cell surface. nih.govnih.gov
Polymer Length and Ligand Density Optimization in Multivalent Constructs
Optimization of multivalent this compound constructs involves systematically varying parameters such as polymer length and inhibitor ligand density (mole fraction, χ). Studies have shown that while ligand density plays a modest role in the potency of inhibition, the length of the polymer has a much greater effect. nih.govnih.gov Specifically, shorter polymers have been observed to achieve the greatest level of inhibition. nih.govnih.govhpcr.jp This suggests that the spatial presentation and flexibility afforded by the polymer scaffold significantly influence the inhibitory efficacy of the multivalent display. nih.gov Research emphasizes the importance of systematically evaluating both polymer length and ligand density to optimize the potency of multivalent ligands. nih.govnih.gov
Evaluation of Modified this compound Compounds
Evaluation of modified this compound compounds involves assessing their inhibitory efficacy and conducting structure-activity relationship (SAR) studies to understand how structural changes impact their biological activity.
Improved Inhibitory Efficacy of Multivalent this compound
Multivalent this compound displays have demonstrated enhanced inhibitory efficacy compared to their monovalent counterparts. nih.govnih.govbrandeis.edu For instance, multivalent this compound conjugated to a ROMP-derived polymer has shown enhanced inhibition of metalloprotease-dependent cleavage of substrates like Semaphorin4D (Sema4D). nih.govnih.gov This enhancement was observed even at concentrations where monovalent this compound had little effect. nih.gov One study reported a significant enhancement of this compound inhibition potency from a multivalent display, suggesting its potential to improve inhibitor selectivity. brandeis.edu However, the degree of enhancement can be dependent on the specific target and the design of the multivalent construct. nih.gov
Data Table: Inhibitory Effect of Monovalent vs. Multivalent this compound on Sema4D Cleavage (Illustrative Data based on Search Results)
| This compound Form | Concentration (nM) | Inhibition of Sema4D Cleavage (%) |
| Monovalent | 50 | Slight (approx. 5%) nih.gov |
| Multivalent | 50 | 24–29% nih.gov |
| Monovalent | Higher | More robust nih.gov |
| Multivalent | 50 (10-mer) | 47% nih.gov |
Note: The exact percentage of inhibition for monovalent this compound at 50 nM varied in the source, but was consistently described as slight compared to the multivalent form at the same concentration. nih.gov The 10-mer multivalent construct showed a robust enhancement. nih.gov
Further studies are needed to evaluate the applicability of multivalent this compound displays for enhancing the inhibitory efficacy against additional metalloprotease substrates. nih.gov
Structure-Activity Relationship Studies for New Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure affect its inhibitory activity against metalloproteases. scbt.comresearchgate.netnih.govnih.govnih.gov These studies involve synthesizing a series of analogues with systematic structural variations and evaluating their biological activity. nih.govnih.govnih.gov While the provided search results specifically detail SAR studies for other compound classes researchgate.netnih.govnih.govnih.govmdpi.com, the general principles apply to this compound analogues. The crystal structure of TACE in complex with this compound has been determined, which is valuable for understanding the binding interactions and guiding the design of new analogues with improved potency and selectivity through structure-based drug design studies. rcsb.org Hydroxamate-based inhibitors like this compound are known to chelate the active site zinc ion of metalloproteinases, and the oligopeptide portion often contributes to recognition by directing substituents to the enzyme's binding pockets. sapub.org SAR studies would explore the impact of modifying these regions or introducing new chemical functionalities on the inhibitory profile against specific MMPs and ADAMs.
Research Applications and Emerging Areas for Tapi 2
TAPI-2 as a Research Tool for Metalloprotease Biology
This compound's ability to inhibit metalloproteases, particularly ADAM-17 and certain MMPs, makes it a useful agent for dissecting the complex roles of these enzymes in cellular and physiological contexts. rndsystems.comtocris.com
Dissecting Specific Roles of MMPs and ADAMs in Physiological Processes
MMPs and ADAMs are involved in a wide array of physiological processes, including tissue remodeling, wound healing, and cell migration. encyclopedia.pubjsocmed.orgmdpi.com By inhibiting the activity of specific metalloproteases with compounds like this compound, researchers can investigate the consequences of reduced enzymatic activity on these processes. This compound has been shown to influence extracellular matrix remodeling and cellular communication pathways, highlighting its utility in studying these fundamental biological events. scbt.com
Investigating Extracellular Matrix Remodeling and Cellular Communication Pathways
The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling, a process heavily influenced by the activity of MMPs and ADAMs. mdpi.comresearchgate.net this compound's inhibitory action on these enzymes allows for the investigation of their specific contributions to ECM degradation and synthesis. scbt.com Furthermore, ADAMs are known to regulate cellular communication by cleaving and releasing signaling molecules from the cell surface, a process known as shedding. nih.govresearchgate.net this compound, as an inhibitor of ADAM-17 (TACE), can block the shedding of various cell surface proteins, thereby providing a tool to study the impact of this shedding on cellular communication pathways. rndsystems.comtocris.com
Pre-Clinical Research Applications of this compound
Pre-clinical research involves studies conducted before a treatment is tested in humans, often utilizing in vitro (cell-based) and in vivo (animal) models to understand the potential efficacy and mechanisms of action. canceraustralia.gov.auals.net this compound has been explored in various pre-clinical settings due to the involvement of metalloproteases in numerous disease states.
Cancer Research
Metalloproteases, particularly MMPs and ADAMs, play significant roles in cancer progression, including tumor growth, invasion, metastasis, and angiogenesis. encyclopedia.pubresearchgate.netmdpi.com this compound has been investigated in cancer research for its potential to inhibit these processes. Studies have shown that this compound can sensitize cancer stem cells to the effects of chemotherapeutic agents like 5-FU in vitro. rndsystems.comtocris.com ADAM17, a target of this compound, is known to regulate colorectal cancer stem cells and chemosensitivity via Notch1 signaling. rndsystems.comtocris.com ADAM17 is also overexpressed in various malignancies and linked to poor prognosis. mdpi.com
Here is a table summarizing some pre-clinical findings of this compound in cancer research:
| Cancer Type | Observed Effect of this compound | Relevant Mechanism(s) | Source(s) |
| Colorectal Cancer | Sensitizes cancer stem cells to 5-FU in vitro. | Regulation of cancer stem cells via Notch1 signaling. | rndsystems.comtocris.com |
| Various Malignancies | Potential inhibition of tumor growth, invasion, and metastasis. | Inhibition of ADAM17 and MMPs. | encyclopedia.pubresearchgate.netmdpi.com |
Inflammatory Conditions
Metalloproteases are also key players in the inflammatory response. encyclopedia.pubjsocmed.orgmdpi.com ADAM-17 (TACE), inhibited by this compound, is responsible for the shedding of TNF-α, a crucial pro-inflammatory cytokine. rndsystems.comtocris.comunesa.ac.id By blocking TNF-α shedding, this compound can modulate inflammatory pathways. rndsystems.comtocris.com This makes this compound a research tool for studying the role of ADAM-17 and TNF-α in various inflammatory conditions. researchgate.net
Neurodegenerative Disease Research
The involvement of metalloproteases in neuroinflammatory processes and the remodeling of the neuronal extracellular matrix has led to their investigation in neurodegenerative diseases. jsocmed.org While research into this compound specifically in neurodegenerative diseases is ongoing, the known roles of its targets, such as MMPs and ADAMs, in neuronal function and pathology suggest potential research avenues. For instance, MMP-9 and MMP-2 have been implicated in neuroinflammation and various central nervous system diseases, including Alzheimer's disease. jsocmed.org Inhibiting the activity of these enzymes with compounds like this compound could be a subject of pre-clinical investigation in this context.
Antiviral Research
This compound, a metalloprotease inhibitor, has demonstrated potential in antiviral research, particularly concerning coronaviruses. It has been shown to block the entry of infectious SARS-CoV. medchemexpress.comselleckchem.com this compound achieves this by inhibiting TACE (TNF-α converting enzyme), also known as ADAM17, which is involved in the shedding of ACE2, a host cell receptor utilized by SARS-CoV for entry. frontiersin.orgnih.govnii.ac.jp Studies have indicated that this compound can promote a blockade of SARS-CoV entry in certain cell lines, such as HEK-293T cells. frontiersin.org
However, the effectiveness of this compound in inhibiting viral entry can be influenced by the virus's ability to utilize alternative receptors. For instance, research suggests that since SARS-CoV can also attach to receptors like DC-SIGN and L-SIGN, this compound might not completely impair viral entry in all contexts. frontiersin.org While this compound showed potent antiviral activity in vitro against SARS-CoV by blocking ACE2 shedding, it did not affect the virus titer in in vivo assays in one study. frontiersin.org
Despite some limitations in in vivo models, the ability of this compound to interfere with the shedding of ACE2, a key entry point for SARS-CoV and SARS-CoV-2, highlights its relevance in the context of antiviral strategies targeting these viruses. frontiersin.orgnih.gov The development of this compound and other TACE inhibitors has been explored for the experimental inhibition of SARS-CoV cell entry. nih.gov
Future Directions in this compound Related Research
Development of More Selective Metalloprotease Inhibitors
This compound is known as a broad-spectrum inhibitor of matrix metalloproteases (MMPs) and ADAMs (a disintegrin and metalloproteinase), including TACE (ADAM17). medchemexpress.comselleckchem.comprobechem.comcaymanchem.com While this broad activity can be useful in some research contexts, the development of more selective metalloprotease inhibitors is a significant future direction. nih.govresearchgate.net
This compound inhibits a range of ADAMs and MMPs, with varying Ki values. For example, it inhibits ADAM8, 10, 12, and TACE with Ki values of 10, 3, 100, and 0.12 µM, respectively. probechem.comcaymanchem.com It also has an IC50 of 20 µM for MMPs. medchemexpress.com This broad activity means that using this compound can affect multiple metalloprotease-dependent pathways simultaneously.
Developing inhibitors with enhanced selectivity for specific metalloproteases, such as ADAM17 over other ADAMs or MMPs, would allow researchers to more precisely dissect the roles of individual enzymes in biological and pathological processes. nih.govresearchgate.net Early ADAM17 inhibitors, including this compound, were hydroxamate-based and showed moderate activity against some MMPs. researchgate.net Future research aims to develop compounds with improved selectivity profiles, potentially by exploring different chemical scaffolds or modifications that enhance binding specificity to the active site of the target metalloprotease. researchgate.net
Exploration of this compound in Novel Biological Systems
Beyond its established roles as a metalloprotease inhibitor and its investigation in antiviral research, this compound holds potential for exploration in novel biological systems. Its ability to block the shedding of various cell surface proteins mediated by ADAMs and MMPs suggests broader applications. caymanchem.comsigmaaldrich.com this compound has been shown to inhibit the shedding of proteins such as TGF-α, β-amyloid precursor protein, L-selectin, and the IL-6 receptor α subunit. caymanchem.comsigmaaldrich.comsigmaaldrich.com
The influence of this compound on the shedding of these diverse proteins implies its potential utility in studying a range of cellular processes regulated by metalloprotease activity, including cell adhesion, cytokine signaling, and protein processing. caymanchem.comsigmaaldrich.comscbt.com For instance, this compound has been used to study the role of ADAM17 in regulating colorectal cancer stem cells and chemosensitivity via the Notch1 signaling pathway. medchemexpress.comsigmaaldrich.com It has also been shown to reverse the malignant phenotype in a breast cancer cell line by preventing the mobilization of growth factors like TGF-α and amphiregulin. probechem.comcaymanchem.com
Q & A
Q. What are the primary molecular targets of TAPI-2, and how do its inhibitory profiles vary across these targets?
this compound is a broad-spectrum inhibitor targeting matrix metalloproteinases (MMPs), tumor necrosis factor-α-converting enzyme (TACE/ADAM17), and other ADAM family members. Its inhibitory potency varies:
- MMPs : IC50 = 20 μM .
- h-meprin α subunit : IC50 = 1.5 nM (vs. 20 μM for β subunit) .
- ADAM17 : Inhibits ectodomain shedding of substrates like TNF-α, TGF-α, and ACE2 .
Methodological Note : Validate target specificity using siRNA knockdown or selective inhibitors (e.g., ADAM10 inhibitors) to confirm observed effects are ADAM17-dependent .
Q. What are standard protocols for preparing and administering this compound in cell-based assays?
- Solubility : Dissolve in DMSO (stock concentration typically 10–50 mM) and dilute in culture medium to working concentrations (5–40 μM) .
- Treatment Duration : 48–72 hours for CSC phenotype inhibition; shorter durations (6–24 hrs) for protein shedding studies .
- Controls : Include DMSO-only controls and baseline activity measurements (e.g., constitutive shedding vs. PMA-induced shedding) .
Validation : Use Western blotting to confirm inhibition of downstream targets (e.g., NICD, HES-1 for Notch signaling) .
Q. How does this compound modulate cancer stem cell (CSC) phenotypes in colorectal cancer (CRC) models?
this compound reduces CSC markers (e.g., sphere formation) by 50% in HCP-1 and HT29 cells via ADAM17/Notch1 axis inhibition. Key steps:
- Treat cells with 20 μM this compound for 48 hrs.
- Assess sphere-forming capacity in 3D cultures.
- Quantify NICD and HES-1 protein levels via immunoblotting .
Limitation : Dose-dependent effects require titration (5–40 μM) to avoid off-target MMP inhibition .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s effects on cell survival across different models?
- Pro-Survival Role : In spinal cord injury, this compound (1–3 mM) reduces microglial/oligodendrocyte apoptosis by blocking ADAM17-mediated EGFR/MAPK signaling .
- Pro-Apoptotic Role : In CRC, 20 μM this compound induces caspase-3 cleavage and Bax/Bcl-2 imbalance .
Resolution : Context-dependent outcomes arise from concentration disparities (μM vs. mM) and tissue-specific ADAM17 substrates. Always perform dose-response curves and compare to endogenous protease activity in the model .
Q. What strategies enhance this compound’s potency in metalloprotease inhibition?
- Multivalent Display : Conjugating this compound to ROMP-derived polymers increases inhibitory efficacy. For example:
- 25-mer polymers with 0.1 χthis compound achieve 26–34% inhibition at 50 nM vs. minimal effect with free this compound .
- Shorter polymers (10-mer) show higher potency than longer ones (100-mer) .
Application : Use multivalent this compound in models requiring prolonged protease inhibition (e.g., chronic inflammation or metastasis studies).
Q. How does this compound influence TNF-R1 dynamics, and what are the implications for inflammatory signaling?
- Mechanism : this compound blocks TACE-mediated TNF-R1 ectodomain shedding, increasing cell surface TNF-R1 availability. This potentiates TNF-α signaling but reduces soluble TNF-R1 release .
- Experimental Design : Treat A549 cells with 20 μM this compound ± TNF-α. Use flow cytometry to quantify surface TNF-R1 and ELISA for soluble TNF-R1 .
Caution : Combined use with TNF-α antagonists (e.g., isopanduratin A) may synergistically modulate inflammation .
Q. What are the limitations of this compound in studying ADAM17-independent pathways?
Q. How does this compound modulate ACE2 shedding in hyperglycemic conditions, and what are the translational implications?
- Role in Diabetes : In proximal tubular cells, 25 μM this compound blocks high glucose-induced ACE2 shedding (IC50 = 10 μM), preserving membrane-bound ACE2 and potentially mitigating diabetic nephropathy .
- Protocol : Incubate cells with 25 mM D-glucose ± this compound (5–25 μM) for 72 hrs. Measure ACE2 activity via fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
